N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of brominated or hydroxylated derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects . Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one:
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Studied for its potential biological activities and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties. Its combination of an ethoxyphenyl group and a methoxychromene moiety makes it a versatile compound for various scientific research applications.
Biological Activity
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex molecular structure characterized by a chromene backbone with ethoxy and methoxy substituents. The synthesis typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-ethoxyaniline, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenes can inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Chromene Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(2-ethoxyphenyl)-8-methoxy... | MCF-7 (Breast) | 10.5 | Topoisomerase II inhibition |
3-(Prop-1-en-2-yl)azetidinones | MDA-MB-231 (Triple-Negative) | 23.0 | Tubulin destabilization |
2. Antioxidant Activity
This compound has been studied for its antioxidant properties. It is believed to scavenge free radicals and inhibit oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It likely interacts with various receptors, altering their signaling pathways to exert therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of chromene derivatives, including this compound:
- Cytotoxicity Testing : A study reported that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
- Mechanistic Studies : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCDLUHCQHCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.